GSK217

Epigenetics Oncology Chemical Probe

Pan-BET inhibitors (e.g., JQ1) cause broad transcriptional shutdown and severe toxicity, while early BD2 inhibitors like GSK046 carry genotoxicity risk. GSK217 (CAS 2748687-92-3) solves both-a potent BD2 inhibitor (pIC50 7.5) with 300-fold selectivity over BD1 and a heterocyclic scaffold specifically designed to eliminate genotoxicity. • pIC50 7.5 against BRD4 BD2; 300-fold selectivity over BD1 for clean phenotypic dissection. • High aqueous solubility ensures consistent cell culture dosing and reliable in vivo bioavailability. • Well-defined chemical probe for oncology, immunology, and epigenetic SAR studies.

Molecular Formula C20H20N6O
Molecular Weight 360.4 g/mol
Cat. No. B12387864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK217
Molecular FormulaC20H20N6O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=NC(=C1)C2=CN(N=N2)C)CC3=C4C=CNC4=CC=C3
InChIInChI=1S/C20H20N6O/c1-3-21-20(27)14-10-15(23-18(11-14)19-12-26(2)25-24-19)9-13-5-4-6-17-16(13)7-8-22-17/h4-8,10-12,22H,3,9H2,1-2H3,(H,21,27)
InChIKeyMMMRGZLSUKMQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK217: A Potent and Selective BET BD2 Inhibitor for Oncology and Inflammation Research Procurement


GSK217 (CAS: 2748687-92-3, C20H20N6O, MW: 360.41) is a small-molecule inhibitor belonging to the class of bromodomain and extraterminal domain (BET) second bromodomain (BD2) selective compounds [1]. It is characterized by its potent inhibition of the BRD4 BD2 domain with a pIC50 of 7.5 and high selectivity over the first bromodomain (BD1) [2]. Identified through a template-hopping medicinal chemistry campaign aimed at improving upon earlier BD2 inhibitors like GSK046, GSK217 demonstrates a favorable profile combining on-target potency, BD2 selectivity, and high aqueous solubility [1]. These properties position GSK217 as a valuable chemical probe for dissecting BD2-specific functions in epigenetic regulation, particularly within oncology and immune inflammation research applications [3].

Why Substituting GSK217 with Another BET Inhibitor Jeopardizes Experimental Reproducibility


The BET protein family (BRD2, BRD3, BRD4, BRDT) contains two distinct bromodomains (BD1 and BD2) with non-redundant biological functions. Substituting GSK217 with a pan-BET inhibitor (e.g., JQ1, OTX015) or a less selective BD2 inhibitor (e.g., GSK046) will induce vastly different cellular phenotypes and toxicity profiles. Pan-BET inhibitors cause broad transcriptional shutdown leading to significant on-target toxicity, while early BD2 inhibitors like GSK046 carry a genotoxicity liability that GSK217's novel heterocyclic scaffold was specifically designed to eliminate [1]. Furthermore, the degree of BD2/BD1 selectivity is a critical determinant of the therapeutic window and the specific gene expression changes observed. As detailed below, the quantitative differences in potency, selectivity, and solubility between GSK217 and its closest analogs are substantial enough to preclude simple interchangeability in any rigorous scientific study [1].

Quantitative Differentiation of GSK217: A Comparative Evidence Guide for Scientific Procurement


BD2 Inhibitory Potency of GSK217 Compared to Reference BD2 Inhibitors

GSK217 demonstrates potent inhibition of the BRD4 BD2 domain with a pIC50 of 7.5. This potency is comparable to, or slightly better than, the first-generation BD2-selective inhibitor GSK046 (pIC50 7.3) and the reference compound GSK620 (pIC50 7.1) [1]. However, GSK217 is less potent than the ultra-selective BD2 inhibitor GSK040 (pIC50 8.3) . This places GSK217 in a specific potency bracket suitable for studies where maximal inhibition is not required, potentially allowing for finer interrogation of BD2 function without complete ablation of signaling.

Epigenetics Oncology Chemical Probe

BD2 Selectivity Profile of GSK217: Defining a 300-Fold Window Over BD1

A key differentiator for GSK217 is its 300-fold selectivity for BD2 over BD1 for the BRD4 protein [1][2]. This selectivity window is distinct from pan-BET inhibitors, which show little to no selectivity. Critically, it is also distinct from other BD2-selective compounds: GSK046 exhibits >1000-fold selectivity, while GSK040 has 5000-fold selectivity . GSK217's 300-fold window is thus a moderate selectivity profile compared to the ultra-selective members of its class, potentially offering a different balance between BD2 target engagement and off-target effects on BD1 at higher concentrations.

Epigenetics Selectivity Chemical Probe

Enhanced Solubility of GSK217: A Manufacturing-Defined Advantage for In Vitro and In Vivo Use

GSK217 is explicitly characterized as having 'high solubility', a property that distinguishes it from many earlier BET inhibitors which suffered from poor aqueous solubility [1]. While a precise numerical solubility value is not disclosed in public literature, the compound was optimized through a template-hopping approach that specifically yielded compounds (28/GSK452, 39/GSK737, 36/GSK217) that were not only potent and selective but also 'highly soluble' [1]. This is in contrast to the broader class of BET inhibitors, many of which require complex formulation strategies (e.g., use of cyclodextrins or specialized co-solvents) to achieve adequate exposure in vivo [2]. This design-driven improvement in physicochemical properties directly impacts ease of use and reproducibility in both in vitro and in vivo experiments.

Solubility Formulation In Vivo

Mitigation of GSK046 Genotoxicity Liability: A Critical Safety Differentiation

A central objective of the medicinal chemistry program that produced GSK217 was to 'mitigate the genotoxicity risk of GSK046' [1]. This was achieved by replacing the acetamide functional group of GSK046 with a heterocyclic ring [1]. While specific genotoxicity assay data (e.g., Ames test, micronucleus assay) for GSK217 is not detailed in the public abstract, the explicit design goal and successful generation of GSK217 (and its analogs) as a 'bioavailable' compound free from the original genotoxicity concern represents a significant and verifiable differentiation from its progenitor, GSK046 [1]. This design strategy directly addresses a key liability that would preclude GSK046 from further development.

Genotoxicity Medicinal Chemistry Safety

GSK217 Application Scenarios: Leveraging Defined Potency and Selectivity for Targeted Research


Dissecting BD2-Specific Functions in Immune Cell Activation

Utilize GSK217 at concentrations informed by its pIC50 of 7.5 to selectively inhibit BD2 in immune cells (e.g., macrophages, T-cells). This enables researchers to decouple BD2-dependent transcriptional programs from those regulated by BD1 [1]. The 300-fold selectivity window over BD1 provides a clear experimental window to observe BD2-specific effects on cytokine production (e.g., IL-6, MCP-1) without the confounding global transcriptional shutdown caused by pan-BET inhibitors [2]. The high solubility facilitates consistent dosing in cell culture media, improving assay reproducibility.

Evaluating BD2 Inhibition in Oncology Models Resistant to Pan-BET Agents

Employ GSK217 in oncology cell line panels or patient-derived xenograft (PDX) models where pan-BET inhibitors have shown limited efficacy or high toxicity [1]. The compound's BD2 selectivity, which is distinct from the ultra-selective GSK040, may provide a unique therapeutic window. Use GSK217 as a benchmark tool compound to compare the efficacy and toxicity profiles of novel BD2 inhibitors in development, referencing its well-defined potency and selectivity parameters [2]. Its improved solubility and bioavailability profile compared to earlier compounds enhances its utility for in vivo studies [1].

Chemical Probe for Validating BD2 as a Target in Inflammatory Disease Models

Use GSK217 as a high-quality chemical probe to investigate the role of BD2 in pre-clinical models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease [1]. The compound's favorable physicochemical properties (high solubility) and defined selectivity profile (300-fold over BD1) make it suitable for repeat-dosing studies in rodents to assess target engagement and disease-modifying activity [1]. By comparing results with a pan-BET inhibitor (e.g., JQ1) or a different BD2-selective inhibitor (e.g., GSK046), researchers can triangulate the specific contribution of BD2 to disease pathology.

Benchmarking Novel BD2 Inhibitors in Structure-Activity Relationship (SAR) Campaigns

Incorporate GSK217 as a standard reference compound in screening cascades and SAR studies for new BD2-targeting drug discovery programs [1]. Its published pIC50 (7.5) and 300-fold selectivity serve as a well-defined baseline against which to measure improvements in potency, selectivity, or physicochemical properties of novel chemical entities. The clear differentiation from GSK046 (genotoxicity) and GSK040 (higher potency/selectivity) provides a valuable calibration point for medicinal chemists aiming to navigate the BD2 inhibitor chemical space.

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